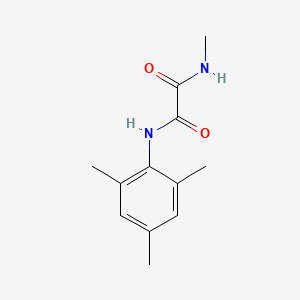![molecular formula C15H11Cl2NO B5182349 3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5182349.png)
3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one, commonly known as DAPK, is an organic compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用機序
The mechanism of action of DAPK involves the inhibition of protein kinases, specifically the calcium/calmodulin-dependent protein kinase II (CaMKII) and the myosin light chain kinase (MLCK). By inhibiting these kinases, DAPK induces apoptosis in cancer cells and regulates neuronal cell death in neurodegenerative disorders.
Biochemical and Physiological Effects
DAPK has been shown to have a variety of biochemical and physiological effects. In cancer cells, DAPK induces apoptosis by activating the caspase pathway and inhibiting cell proliferation and metastasis. In neurodegenerative disorders, DAPK regulates neuronal cell death and reduces the accumulation of misfolded proteins such as tau and alpha-synuclein. Additionally, DAPK has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of DAPK is its high yield synthesis method, making it a cost-effective and efficient compound for lab experiments. Additionally, DAPK has been extensively studied, making it a well-characterized compound for research purposes. However, one limitation of DAPK is its potential toxicity, which may limit its therapeutic applications in vivo.
将来の方向性
There are several future directions for DAPK research. One direction is to explore the potential therapeutic applications of DAPK in other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to understand the molecular mechanisms of DAPK and its interactions with other signaling pathways. Finally, the development of more specific and potent DAPK inhibitors may improve its therapeutic potential and reduce potential toxicity.
合成法
The synthesis of DAPK involves the reaction of 3,5-dichloroaniline with chalcone in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The yield of DAPK obtained from this method is typically high, making it a cost-effective and efficient method for producing the compound.
科学的研究の応用
DAPK has been the subject of extensive research due to its potential therapeutic applications in various diseases. In cancer research, DAPK has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, DAPK has been shown to inhibit the growth and metastasis of cancer cells, making it a promising candidate for cancer therapy.
In neurodegenerative disorders, DAPK has been shown to regulate neuronal cell death and reduce the accumulation of misfolded proteins such as tau and alpha-synuclein. Furthermore, DAPK has been shown to improve cognitive function in animal models of Alzheimer's disease, making it a potential therapeutic agent for this debilitating disorder.
特性
IUPAC Name |
(E)-3-(3,5-dichloroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-8-13(17)10-14(9-12)18-7-6-15(19)11-4-2-1-3-5-11/h1-10,18H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJKPZZNTLKKLM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(3,5-Dichlorophenyl)amino]-1-phenylprop-2-EN-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5182266.png)
![2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide](/img/structure/B5182287.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine](/img/structure/B5182293.png)
![1-[2-(4-morpholinyl)ethyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5182331.png)
![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182338.png)
![2-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5182347.png)

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5182357.png)
![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5182382.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)
